

N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: N-Oxetan-3-ylidenehydroxylamine

Cat. No.: B3391778

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Abstract

The oxetane motif has garnered significant attention in medicinal chemistry as a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide focuses on **N-Oxetan-3-ylidenehydroxylamine**, a molecule combining the unique features of the oxetane ring with the versatile chemistry of an oxime. While a specific CAS Registry Number for **N-Oxetan-3-ylidenehydroxylamine** is not publicly documented, this guide provides comprehensive details on its structure, a robust, generalized synthesis protocol, and explores its potential within drug discovery. We delve into the quantitative impact of the oxetane moiety on key drug-like properties, its metabolic fate through enzymatic pathways, and its potential role in modulating critical signaling cascades relevant to various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging oxetane-based structures in their research and development endeavors.

Compound Identification and Structure

N-Oxetan-3-ylidenehydroxylamine is a specific isomer of C3H5NO2, characterized by an oxime functional group attached to the 3-position of the oxetane ring.

Structural Details:

Molecular Formula: C3H5NO2[1]



- Compound Name: N-(oxetan-3-ylidene)hydroxylamine[1]
- SMILES: C1C(=NO)CO1[1]
- InChl: InChl=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2[1]
- InChlKey: HRTZAWWDEKUQSN-UHFFFAOYSA-N[1]
- Monoisotopic Mass: 87.03203 Da[1]

As of the date of this publication, a specific CAS Registry Number for **N-Oxetan-3-ylidenehydroxylamine** has not been found in publicly available chemical databases. For reference, the related isomer, O-(oxetan-3-yl)hydroxylamine, has the CAS number 169956-86-9.[2]

The Role of the Oxetane Motif in Drug Discovery

The incorporation of an oxetane ring into small molecules is a recognized strategy in medicinal chemistry to enhance drug-like properties.[3][4] The four-membered ether is not merely a passive linker but an active contributor to a molecule's profile, often used as a polar surrogate for gem-dimethyl or carbonyl groups.[3][5]

The strategic inclusion of an oxetane moiety can profoundly influence several key parameters, making it an attractive building block for optimizing lead compounds.[4][6][7] These changes are attributed to the ring's unique combination of polarity, low molecular weight, and three-dimensional structure.[4][8]

Quantitative Impact on Physicochemical and Pharmacokinetic Properties

The table below summarizes the typical quantitative effects observed upon introducing an oxetane moiety into a molecule, based on a review of current literature.



Property	Effect of Oxetane Incorporation	Rationale	References
Aqueous Solubility	Increase (can range from 4-fold to over 4000-fold)	The polar ether functionality enhances hydrogen bonding with water.	[5][6]
Lipophilicity (LogD/LogP)	Reduction	The inherent polarity of the oxetane ring decreases overall lipophilicity.	[7][8]
Metabolic Stability	Generally Increased	Can block sites of metabolism or direct metabolism away from CYP450 pathways toward other enzymes like mEH.	[5][6]
Amine Basicity (pKa)	Reduction (e.g., a decrease of ~2.7 pKa units when α to an amine)	The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines.	[4]
Permeability	Improvement in some cases	The modulation of polarity and LogD can lead to a more optimal balance for membrane permeability.	[4]

Synthesis of N-Oxetan-3-ylidenehydroxylamine

While a specific, documented synthesis for **N-Oxetan-3-ylidenehydroxylamine** is not available, a reliable experimental protocol can be derived from established methods for the synthesis of oximes from cyclic ketones using hydroxylamine hydrochloride.[9][10][11] The precursor, oxetan-3-one, is a known and accessible starting material.



Generalized Experimental Protocol

Reaction Scheme:

Oxetan-3-one + NH2OH·HCl → **N-Oxetan-3-ylidenehydroxylamine**

Materials:

- Oxetan-3-one (1 mmol)
- Hydroxylamine hydrochloride (1.2 1.5 mmol)
- Base (e.g., Pyridine, K2CO3, or other suitable base)
- Solvent (e.g., Ethanol, Water, or Acetonitrile)
- Dichloromethane or Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

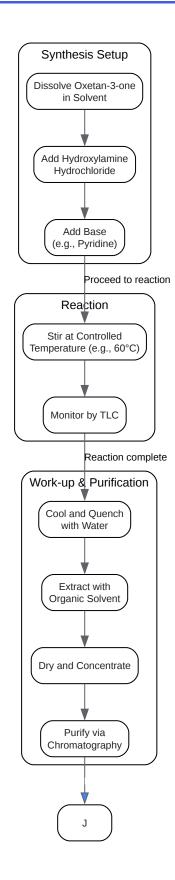
- Reaction Setup: To a solution of oxetan-3-one (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2-1.5 equivalents).[11][12]
- Addition of Base: Add a base (e.g., pyridine, 2.8 equivalents) to the mixture. The reaction
 rate is pH-dependent, and the base is crucial for the condensation.[11] Alternatively, an
 aqueous solution of a base like K2CO3 can be added drop-wise to adjust the pH to
 approximately 10.[10]
- Reaction Conditions: Stir the resulting mixture at a controlled temperature, typically ranging
 from room temperature to 60 °C.[11][12] The reaction can be monitored by Thin Layer
 Chromatography (TLC) to determine completion.[9] Reaction times can be short, from
 minutes to a few hours.[10]
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered, washed with water, and dried.[10]



- Extraction: If the product is soluble, quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9][13]
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[13]

Experimental Workflow Diagram





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Caption: Generalized workflow for the synthesis of **N-Oxetan-3-ylidenehydroxylamine**.



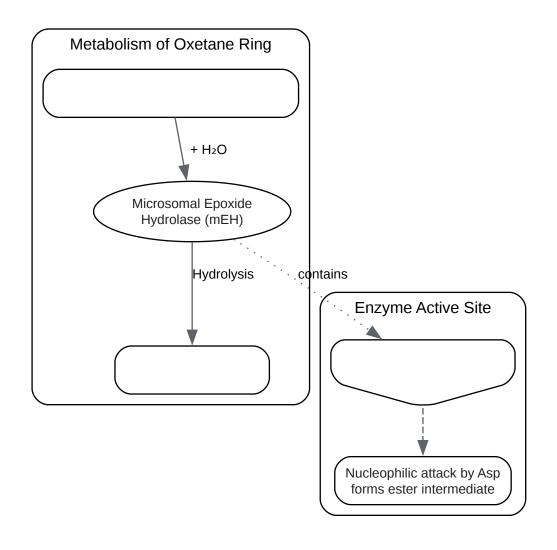
Metabolic Pathways

While the specific metabolism of **N-Oxetan-3-ylidenehydroxylamine** has not been detailed, the metabolic fate of the oxetane ring itself is an area of active research. A key finding is that oxetanes are substrates for human microsomal epoxide hydrolase (mEH), an enzyme typically associated with the hydrolysis of epoxides.[14][15] This represents a significant metabolic pathway that can occur in the liver and other tissues, potentially directing metabolism away from cytochrome P450 (CYP450) pathways.[5][14]

The mEH-catalyzed reaction involves the hydrolytic opening of the strained oxetane ring to form the corresponding 1,3-diol.[14] The efficiency of this hydrolysis can be modulated by the substituents near the oxetane ring.[15] Understanding this pathway is critical for predicting the clearance and potential drug-drug interactions of oxetane-containing drug candidates.[14]

Microsomal Epoxide Hydrolase (mEH) Metabolic Pathway Diagram





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Caption: Metabolic hydrolysis of the oxetane ring by microsomal epoxide hydrolase (mEH).

Signaling Pathways

The utility of the oxetane motif extends to the modulation of various biological targets and signaling pathways. Oxetane-containing compounds have been developed as inhibitors or agonists for targets including kinases, enzymes, and receptors.[3]

Example: GLP-1 Receptor Signaling Pathway

The Glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor crucial for insulin secretion and a key target in the treatment of Type 2 diabetes.[16] Oxetane-containing compounds have been successfully developed as GLP-1R agonists. These agonists bind to the

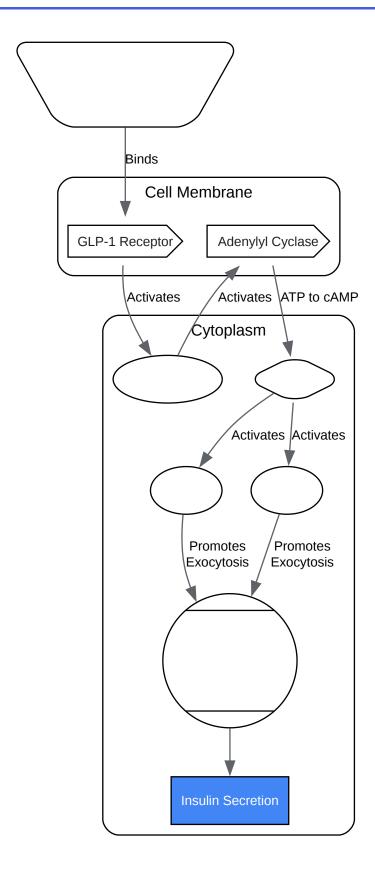


GLP-1R on pancreatic β -cells, initiating a signaling cascade that potentiates glucose-induced insulin secretion.[17]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][19] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively promote the exocytosis of insulin-containing granules.[18][19]

GLP-1 Receptor Signaling Diagram





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Caption: Simplified GLP-1 receptor signaling pathway activated by an oxetane-based agonist.



Conclusion

N-Oxetan-3-ylidenehydroxylamine stands as a representative of a promising class of molecules for drug discovery. Although specific data for this compound is limited, the well-documented advantages of the oxetane scaffold—including improved solubility, metabolic stability, and modulated basicity—provide a strong rationale for its investigation. The synthetic accessibility via standard oximation of oxetan-3-one, coupled with the potential for unique metabolic pathways and interaction with key biological targets, makes this and related structures valuable tools for medicinal chemists. This guide provides the foundational knowledge for researchers to synthesize, evaluate, and ultimately harness the potential of **N-Oxetan-3-ylidenehydroxylamine** and other novel oxetane derivatives in the development of next-generation therapeutics.

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